

JNJ-39758979 dihydrochloride H4 receptor selectivity profile

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Compound of Interest		
Compound Name:	JNJ-39758979 dihydrochloride	
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An In-Depth Technical Guide to the Histamine H4 Receptor Selectivity Profile of **JNJ-39758979 Dihydrochloride**

Introduction

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and pruritic responses.[1][2] Developed to explore the therapeutic potential of H4R modulation, this compound has been a critical tool in both preclinical and clinical research.[3][4] Its high affinity for the H4R and significant selectivity over other histamine receptor subtypes and a broad range of other molecular targets make it a valuable research probe.[5][6] This document provides a detailed overview of the selectivity profile of JNJ-39758979, including its binding affinities, functional activities, and the methodologies used for their determination.

Quantitative Selectivity Profile

The selectivity of JNJ-39758979 is characterized by its high affinity for the histamine H4 receptor across multiple species and substantially lower affinity for other histamine receptors (H1, H2, and H3) and a wide panel of other targets.

Table 1: Histamine Receptor Binding Affinity (Ki) of JNJ-39758979



Species	H4 Receptor Ki (nM)	H1 Receptor Ki (nM)	H2 Receptor Ki (nM)	H3 Receptor Ki (nM)
Human	12.5 ± 2.6[1][2]	>1,000[6]	>1,000[6]	1,043[6]
Mouse	5.3[5][7][8]	-	-	-
Monkey	25[5][7][8]	-	-	-
Rat	188[5][7][8]	-	-	-
Guinea Pig	306[5][7][8][9]	-	-	-
Dog	≥10,000[5][7][8]	-	-	-

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity (pA2) of JNJ-39758979 at the H4 Receptor

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of an antagonist.

Species	pA2 Value
Human	7.9[5][7][8]
Mouse	8.3[5][7][8]
Monkey	7.5[5][7][8]
Rat	7.2[5][7][8]

Table 3: Off-Target Selectivity Screening

JNJ-39758979 has demonstrated a high degree of selectivity when screened against a broad panel of other molecular targets.



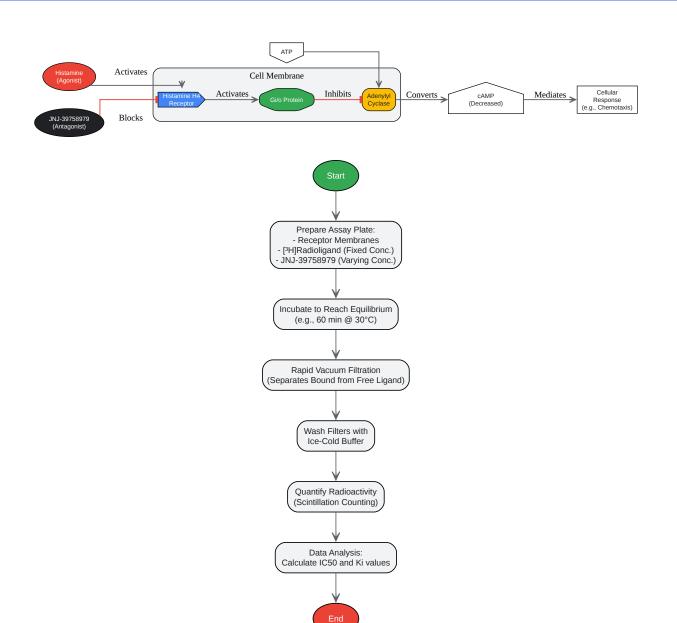
Target Class	Number of Targets Screened	Activity
Receptors, Ion Channels, Transporters	48	No significant activity at 1 μM[6]
Kinases	66	No significant activity at 10 μM[6]

This broad screening confirms that JNJ-39758979 is highly selective for the H4 receptor, with greater than 80-fold selectivity over other histamine receptors and minimal interaction with a wide range of other biologically relevant targets.[1]

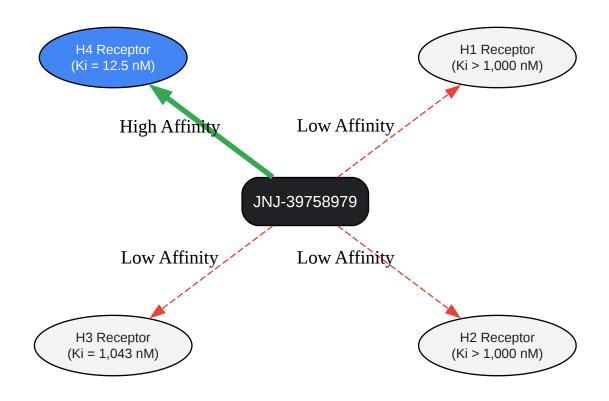
Signaling Pathway and Experimental Workflows Histamine H4 Receptor Signaling

The histamine H4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like histamine, the receptor facilitates the exchange of GDP for GTP on the G α i subunit, leading to its dissociation from the G β y dimer. The activated G α i subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). JNJ-39758979 acts as a competitive antagonist, binding to the H4 receptor and preventing agonist-induced signaling.









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